2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol
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Overview
Description
2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is an organic compound with the molecular formula C14H10Br2ClNO2 This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol typically involves multiple steps, including bromination, chlorination, and imine formationThe final step involves the formation of an imine linkage with 3-chloro-4-methoxyaniline under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine group can interact with nucleophiles. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol: Similar structure but with chlorine instead of bromine.
2,4-Dibromo-6-(bromomethyl)phenol: Similar structure but with a bromomethyl group instead of the imine linkage.
Uniqueness
2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C14H10Br2ClNO2 |
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Molecular Weight |
419.49 g/mol |
IUPAC Name |
2,4-dibromo-6-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Br2ClNO2/c1-20-13-3-2-10(6-12(13)17)18-7-8-4-9(15)5-11(16)14(8)19/h2-7,19H,1H3 |
InChI Key |
PWCDLJAGRYGNAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)Cl |
Origin of Product |
United States |
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